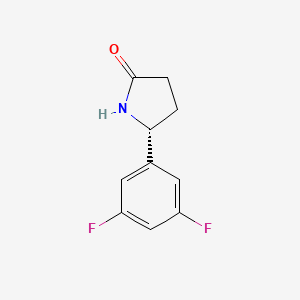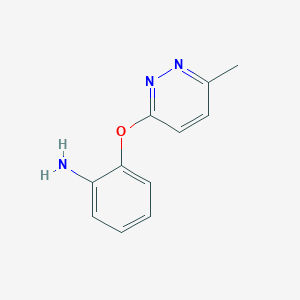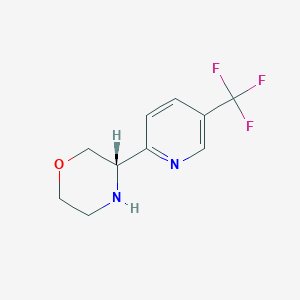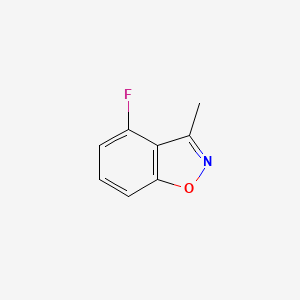
3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a cyclopentane ring attached to an indole moiety, which is further substituted with a chlorine atom at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a cyclopentanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This reaction yields the indole derivative, which can then be chlorinated at the 5-position using a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 3-(5-chloro-1H-indol-3-yl)cyclopentanol.
Substitution: Formation of 3-(5-methoxy-1H-indol-3-yl)cyclopentan-1-amine.
Wissenschaftliche Forschungsanwendungen
3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The chlorine substitution at the 5-position can enhance the compound’s binding affinity and selectivity towards certain targets. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1H-indole-3-carboxylic acid: Similar indole structure with a carboxylic acid group.
5-Chloro-1H-indole-3-acetic acid: Indole derivative with an acetic acid group.
5-Chloro-1H-indole-3-ethanol: Indole derivative with an ethanol group.
Uniqueness
3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine is unique due to the presence of the cyclopentane ring, which can influence its chemical reactivity and biological activity. The combination of the indole moiety with the cyclopentane ring and chlorine substitution provides distinct properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C13H15ClN2 |
|---|---|
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
3-(5-chloro-1H-indol-3-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H15ClN2/c14-9-2-4-13-11(6-9)12(7-16-13)8-1-3-10(15)5-8/h2,4,6-8,10,16H,1,3,5,15H2 |
InChI-Schlüssel |
RGABJFCSJQJDOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC1C2=CNC3=C2C=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12973467.png)






![3'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12973507.png)

![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)

![6-Bromo-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12973528.png)
